

An In-depth Technical Guide to (2R)-3-Methylpentan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-3-methylpentan-2-ol

Cat. No.: B13620756

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **(2R)-3-methylpentan-2-ol**, a chiral secondary alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its stereoisomers, spectroscopic data, and potential applications as a chiral building block.

Chemical Structure and Identification

(2R)-3-methylpentan-2-ol is a chiral molecule possessing two stereocenters at the C2 and C3 positions. Consequently, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The "(2R)" designation in the topic refers to the configuration at the carbon atom bearing the hydroxyl group. This guide will address both diastereomers that share this configuration: (2R,3R)-3-methylpentan-2-ol and (2R,3S)-3-methylpentan-2-ol.

The general structure of 3-methylpentan-2-ol is a five-carbon chain with a methyl group at the third carbon and a hydroxyl group at the second.[\[1\]](#)

Table 1: Chemical Identifiers for 3-Methylpentan-2-ol and its Stereoisomers

Compound Name	CAS Number	PubChem CID
3-Methylpentan-2-ol (racemic mixture)	565-60-6	11261[2]
(2R,3R)-3-methylpentan-2-ol	Not explicitly assigned, associated with Rel-(2R,3R)	6993004[3]
(2R,3S)-3-methylpentan-2-ol	73176-98-4	6993005[4]
(2S,3S)-3-methylpentan-2-ol	Not explicitly assigned	Not available
(2S,3R)-3-methylpentan-2-ol	99212-18-7	6993006[5]

Physicochemical and Spectroscopic Data

The physicochemical properties of 3-methylpentan-2-ol are characteristic of a secondary alcohol. It is a colorless liquid soluble in organic solvents like ethanol and diethyl ether, with limited solubility in water.[1]

Table 2: Physicochemical Properties of 3-Methylpentan-2-ol

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ O	[2]
Molecular Weight	102.17 g/mol	[2]
Boiling Point	131-134 °C	[6]
Density	0.831 g/mL at 25 °C	[6]
Water Solubility	19 g/L	[1]
logP	1.63	[7]

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of **(2R)-3-methylpentan-2-ol** and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The ^1H NMR spectrum of 3-methylpentane, a related compound, shows four distinct proton environments with chemical shifts between 0.9–1.4 ppm.[8] For 3-methylpentan-2-ol, the presence of the hydroxyl group will deshield the proton on C2, shifting its signal downfield. The complexity of the spectrum will be influenced by the diastereomeric purity of the sample.
- ^{13}C NMR: The ^{13}C NMR spectrum of 3-methylpentane exhibits four signals between 11–36 ppm.[9] In 3-methylpentan-2-ol, the carbon attached to the hydroxyl group (C2) will be significantly shifted downfield to approximately 60-70 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 3-methylpentan-2-ol shows a characteristic fragmentation pattern for secondary alcohols.[10] The molecular ion peak (M^+) at $m/z = 102$ is often weak or absent.[11] Common fragmentation patterns include the loss of a water molecule ($\text{M}-18$), an ethyl radical ($\text{M}-29$), and a propyl radical ($\text{M}-43$). The base peak is often observed at $m/z = 45$, corresponding to the $[\text{CH}_3\text{CHOH}]^+$ fragment resulting from alpha-cleavage.

Experimental Protocols

Representative Enantioselective Synthesis

While a specific protocol for **(2R)-3-methylpentan-2-ol** is not readily available in the literature, a general and effective method for producing chiral secondary alcohols is the asymmetric reduction of a prochiral ketone. The following protocol is a representative example based on the chemoenzymatic reduction of a ketone, which can be adapted for the synthesis of **(2R)-3-methylpentan-2-ol** from 3-methyl-2-pentanone.

Objective: To synthesize **(2R)-3-methylpentan-2-ol** via the asymmetric reduction of 3-methyl-2-pentanone using an alcohol dehydrogenase (ADH).

Materials:

- 3-methyl-2-pentanone
- Alcohol dehydrogenase (ADH) with selectivity for the (R)-enantiomer

- NADH or NADPH as a cofactor
- A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.0)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a reaction vessel, prepare a solution of potassium phosphate buffer.
- To the buffer, add 3-methyl-2-pentanone (1 equivalent).
- Add the cofactor (NADH or NADPH, 0.1 equivalents) and the components of the cofactor regeneration system (D-glucose, 1.5 equivalents, and glucose dehydrogenase).
- Initiate the reaction by adding the alcohol dehydrogenase.
- Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

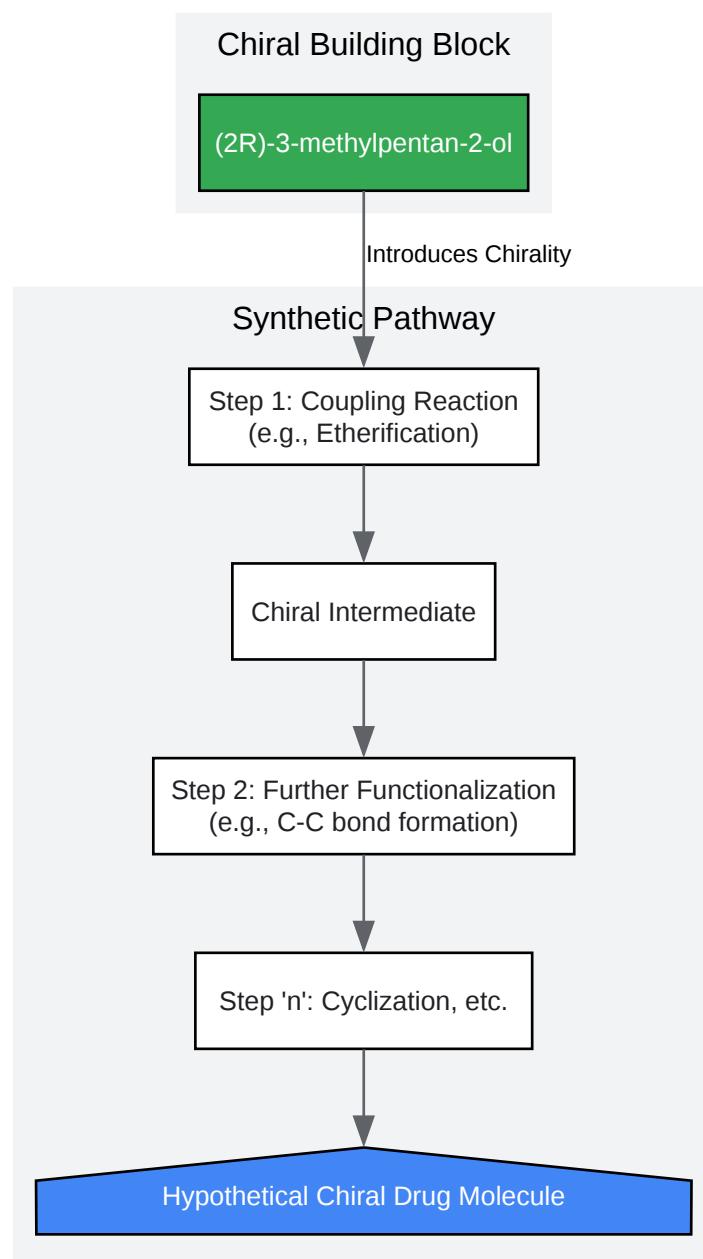
Characterization and Separation of Stereoisomers

The separation and characterization of the different stereoisomers of 3-methylpentan-2-ol are crucial.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

- Column Selection: Utilize a chiral GC column, such as one with a cyclodextrin-based stationary phase.
- Sample Preparation: Prepare a dilute solution of the synthesized **(2R)-3-methylpentan-2-ol** in a suitable solvent (e.g., hexane or dichloromethane).
- GC Conditions: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.
- Detection: Use a Flame Ionization Detector (FID) for detection.
- Analysis: Integrate the peak areas of the (2R) and (2S) enantiomers to calculate the enantiomeric excess.

Applications in Drug Development and Chiral Synthesis


While **(2R)-3-methylpentan-2-ol** itself is not known to have direct pharmacological activity, its significance lies in its potential use as a chiral building block in the synthesis of more complex molecules. Chiral alcohols are fundamental intermediates in the production of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

The (2R) configuration of the hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis.^[12] For instance, it could be employed as a chiral auxiliary, a temporary component of a molecule that induces chirality in a new stereocenter before being removed.^[13]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of **(2R)-3-methylpentan-2-ol** and its conceptual application in chiral synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]
- 2. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rel-(2R,3R)-3-methylpentan-2-ol | C6H14O | CID 6993004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,3S)-3-methylpentan-2-ol | C6H14O | CID 6993005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3R)-3-Methylpentan-2-OL | C6H14O | CID 6993006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Showing Compound 3-Methylpentan-2-ol (FDB004415) - FooDB [foodb.ca]
- 8. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Pentanol, 3-methyl- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chiral.bocsci.com [chiral.bocsci.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2R)-3-Methylpentan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13620756#2r-3-methylpentan-2-ol-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com